Nitromethylidenecyclohexane

Description

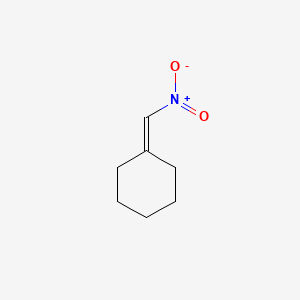

Nitromethylidenecyclohexane (C₇H₁₁NO₂) is a nitro-substituted cyclohexane derivative characterized by a methylidene group (CH₂=) and a nitro group (-NO₂) attached to the cyclohexane ring. Its molecular weight is 141.08 Da, and its structure confers unique reactivity due to the electron-withdrawing nitro group and the unsaturated methylidene moiety . This compound has garnered industrial interest, as evidenced by its inclusion in 9 patents, though specific applications remain undisclosed in the provided literature. Potential uses may span agrochemicals, pharmaceuticals, or specialty chemical synthesis due to its functional groups, which are conducive to electrophilic and nucleophilic reactions .

Properties

CAS No. |

27861-39-8 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

nitromethylidenecyclohexane |

InChI |

InChI=1S/C7H11NO2/c9-8(10)6-7-4-2-1-3-5-7/h6H,1-5H2 |

InChI Key |

JVQOIOZEAYCROA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=C[N+](=O)[O-])CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitromethylidenecyclohexane can be synthesized through the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide. This method provides high selectivity and conversion rates under mild reaction conditions . Another approach involves the nitration of cyclohexane with nitrogen dioxide or nitric acid at high temperatures (250–400°C), which proceeds through free radical chain reactions .

Industrial Production Methods

Industrial production of this compound typically involves the nitration of cyclohexane using nitric acid or nitrogen dioxide. The process requires careful control of reaction conditions to ensure high selectivity and yield while minimizing the production of waste acids and other by-products .

Chemical Reactions Analysis

Types of Reactions

Nitromethylidenecyclohexane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroalkanes.

Reduction: The nitro group can be reduced to form amines.

Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

Substitution: Common nucleophiles include halides and alkoxides.

Major Products

Oxidation: Nitroalkanes.

Reduction: Amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Nitromethylidenecyclohexane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

Biology: Studied for its neurotoxic effects and potential use as a pesticide.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Nitromethylidenecyclohexane exerts its effects primarily through its interaction with acetylcholine receptors. It acts as a ligand-gated ion channel modulator, causing an extensive change in conformation that leads to the opening of an ion-conducting channel across the plasma membrane. This results in neurotoxic effects, making it effective as a pesticide .

Comparison with Similar Compounds

Nitrocyclohexane (C₆H₁₁NO₂)

- Structure : Features a single nitro group on the cyclohexane ring.

- Reactivity : Less reactive than this compound due to the absence of the methylidene group. The nitro group facilitates electrophilic substitution but lacks sites for addition reactions.

- Hazards: Classified as a combustible liquid (fire hazard rating: 3) requiring dry chemical extinguishers. Combustion releases toxic nitrogen oxides (NOₓ) .

Methylcyclohexane (C₇H₁₄)

- Structure : Fully saturated cycloalkane with a methyl substituent.

- Applications: Widely used as a non-polar solvent in industrial processes.

- Requires standard hydrocarbon handling protocols .

1-Isopropyl-4-methylcyclohexane (C₁₀H₂₀)

N-Ethyl-3-methylcyclohexanamine Hydrochloride (C₉H₂₀ClN)

- Structure : Cyclohexane ring with ethylamine and methyl substituents, forming a hydrochloride salt.

- Applications : Likely used in pharmaceutical synthesis (e.g., amine intermediates).

- Handling : Requires corrosion-resistant equipment due to the hydrochloride moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.